molecular formula C22H19ClN4 B2649599 N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 899389-98-1

N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2649599
CAS No.: 899389-98-1
M. Wt: 374.87
InChI Key: YQIUDBHYSSCMMW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a useful research compound. Its molecular formula is C22H19ClN4 and its molecular weight is 374.87. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its cytotoxicity and kinase inhibition profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes cyclocondensation reactions that yield various substituted pyrazolo[1,5-a]pyrimidines. High-pressure techniques have been employed to enhance reaction efficiency and yield .

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, preliminary bioassays indicated significant cytotoxic activity with IC50 values ranging from 0.51 to 1.07 µg/mL against gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) . The structure-activity relationship studies suggest that specific substitutions on the phenyl rings enhance the cytotoxic potential of the compound.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)
SGC-79010.51 ± 0.13
A5490.61 ± 0.19
HepG21.07 ± 0.22

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, which play critical roles in cancer progression. It was found to inhibit CDK1/CyclinA2 with an inhibition rate of approximately 22.51% at a concentration of 10 μM. Other kinases such as ALK and FGFR1 showed inhibition rates of 17.36% and 11.82%, respectively .

Table 2: Kinase Inhibition Profile

KinaseInhibition Rate (%)
CDK1/CyclinA222.51
ALK17.36
FGFR111.82

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications in the phenyl rings significantly influence biological activity. Compounds with electron-donating groups on the phenyl rings exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups . The presence of a chlorophenyl group was particularly noted to improve the binding affinity towards target kinases.

Case Studies

In one case study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities against various cancer cell lines. The results demonstrated that specific structural modifications led to compounds with improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

N-(3-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4/c1-14-20(15-7-3-2-4-8-15)22-25-19-12-6-11-18(19)21(27(22)26-14)24-17-10-5-9-16(23)13-17/h2-5,7-10,13,24H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIUDBHYSSCMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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